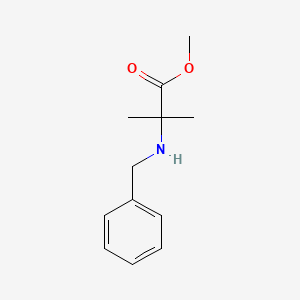

Methyl 2-(benzylamino)-2-methylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-(benzylamino)-2-methylpropanoate” is a chemical compound. It is related to 2-Benzylamino-2-methyl-1-propanol, which is an off-white solid used in industrial chemistry and the manufacture of personal care and cosmetic products . It also has a close relation to “Methyl 2-(benzylamino)benzoate” with a molecular weight of 241.292 .

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, Rong et al. utilized a multicomponent reaction (MCR) for the synthesis of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles . Another protocol for the dehydrative amination of alcohols in water using a water-soluble calix 4resorcinarene sulfonic acid as a reusable multifunctional catalyst allows an environmentally benign synthesis of benzylic and allylic amines .Molecular Structure Analysis

The molecular structure of related compounds such as 2-Benzylamino-2-methyl-1-propanol has been analyzed. It has a molecular formula of C11H17NO and an average mass of 179.259 Da . Another related compound, “Methyl 2-(benzylamino)benzoate”, has a molecular weight of 241.292 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 2-methylquinoline was reported using a modified Doebner–von Miller reaction protocol in the presence of a strong acid .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds such as 2-Benzylamino-2-methyl-1-propanol include a melting point of 68-70℃, a predicted boiling point of 300.8±17.0 °C, and a predicted density of 1.006±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Heterocyclic Chemistry Applications

Methyl 2-(benzylamino)-2-methylpropanoate serves as a versatile synthon for the preparation of multifunctional compounds and polysubstituted heterocyclic systems. Its utility is highlighted in the synthesis of pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and other heterocyclic structures, providing a foundation for the development of novel compounds with potential applications in pharmaceuticals and materials science (Pizzioli et al., 1998).

Photostabilization and Material Protection

Research indicates its potential use in the development of phenolic-type stabilizers for photoprotected materials. The study on methyl salicylate and related compounds, including this compound derivatives, demonstrates their capability as efficient generators and quenchers of singlet molecular oxygen, thereby preventing O2(1Δg)-mediated degradation and extending the lifespan of various materials (Soltermann et al., 1995).

Carbon Capture and Environmental Applications

The compound's derivatives, particularly those involving secondary amines like 2-(benzylamino)ethanol, have been explored for CO2 capture applications. Their ability to react with CO2 at moderate temperatures to form liquid carbonated species without additional solvents presents a promising approach for efficient and solvent-free CO2 capture processes. This could contribute significantly to the development of more sustainable and environmentally friendly carbon capture technologies (Barzagli et al., 2016).

Benzylation Techniques and Organic Synthesis

The compound's role in facilitating the benzylation of alcohols, as demonstrated by the development of bench-stable pyridinium salts, underscores its importance in organic synthesis. These methodologies enable the efficient conversion of alcohols into benzyl ethers, streamlining the synthesis of a wide range of benzylated products and enhancing the toolkit available for organic chemists (Poon & Dudley, 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds with similar structures, such as benzylamino derivatives, have been found to bind to proteins like the D1 protein of Photosystem II . The specific target of “Methyl 2-(benzylamino)-2-methylpropanoate” would depend on its exact structure and functional groups.

Mode of Action

The mode of action would depend on the specific target of the compound. For instance, if the compound targets a protein, it might bind to the protein and alter its function. The benzylamino group could potentially interact with the target through non-covalent interactions such as hydrogen bonding or π-π stacking .

Biochemical Pathways

The affected biochemical pathways would depend on the specific target of the compound. If the compound targets a protein involved in a particular pathway, it could potentially affect that pathway and its downstream effects .

Eigenschaften

IUPAC Name |

methyl 2-(benzylamino)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,11(14)15-3)13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNCAPUPQSDZCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)NCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{bicyclo[2.2.1]hept-5-en-2-yl}-3-(2-hydroxyethyl)thiourea](/img/structure/B2970786.png)

![3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-{[(pyridin-3-yl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2970789.png)

![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3,4-dihydrochromen-7-yl)oxymethyl]aziridine](/img/structure/B2970792.png)

![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2970793.png)

![2-Chloro-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]acetamide](/img/structure/B2970800.png)

![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2970801.png)

![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2970804.png)

![N-{4-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2970805.png)